molecular formula C18H17F3O3S B1252941 Pemaglitazar CAS No. 496050-39-6

Pemaglitazar

Cat. No.: B1252941
CAS No.: 496050-39-6
M. Wt: 370.4 g/mol
InChI Key: YDTVNTDYQGJBOX-HNNXBMFYSA-N
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Preparation Methods

The synthesis of Pemaglitazar involves several steps, including the preparation of intermediates and their subsequent reactions to form the final compound. One common method involves the reaction of specific starting materials under controlled conditions to achieve the desired product. For example, the mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

Pemaglitazar undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Properties

CAS No.

496050-39-6

Molecular Formula

C18H17F3O3S

Molecular Weight

370.4 g/mol

IUPAC Name

(2S)-4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic acid

InChI

InChI=1S/C18H17F3O3S/c1-12-4-2-3-5-16(12)25-11-10-15(17(22)23)24-14-8-6-13(7-9-14)18(19,20)21/h2-9,15H,10-11H2,1H3,(H,22,23)/t15-/m0/s1

InChI Key

YDTVNTDYQGJBOX-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC=CC=C1SCC[C@@H](C(=O)O)OC2=CC=C(C=C2)C(F)(F)F

SMILES

CC1=CC=CC=C1SCCC(C(=O)O)OC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CC1=CC=CC=C1SCCC(C(=O)O)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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